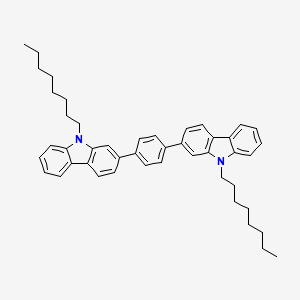![molecular formula C15H11NOS B14197997 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile CAS No. 918340-99-5](/img/structure/B14197997.png)
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is an organic compound with the molecular formula C15H11NOS It is a derivative of benzonitrile, featuring a benzenesulfinyl group and an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with a sulfinylating agent under controlled conditions. One common method includes the use of benzenesulfinyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert solvent like tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: 4-[2-(Benzenesulfonyl)ethenyl]benzonitrile
Reduction: 4-[2-(Benzenesulfinyl)ethenyl]benzylamine
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler analog without the sulfinyl and ethenyl groups.
4-Ethynylbenzonitrile: Contains an ethynyl group instead of an ethenyl linkage.
4-[2-(Benzenesulfonyl)ethenyl]benzonitrile: An oxidized form with a sulfonyl group.
Uniqueness
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is unique due to the presence of both the sulfinyl group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918340-99-5 |
|---|---|
Molekularformel |
C15H11NOS |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
4-[2-(benzenesulfinyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NOS/c16-12-14-8-6-13(7-9-14)10-11-18(17)15-4-2-1-3-5-15/h1-11H |
InChI-Schlüssel |
QOUPOADLZBLQER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


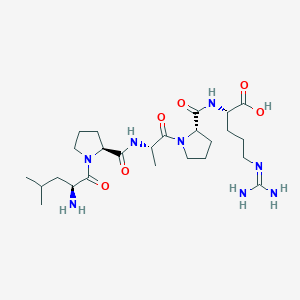

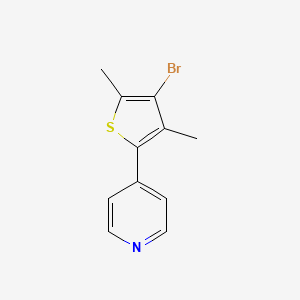

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
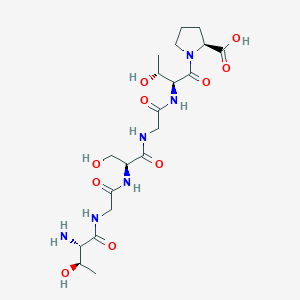
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)


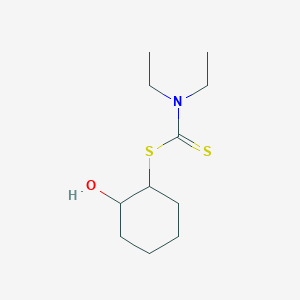

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
